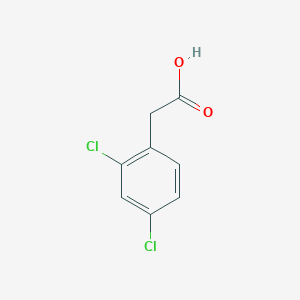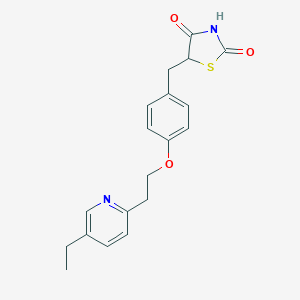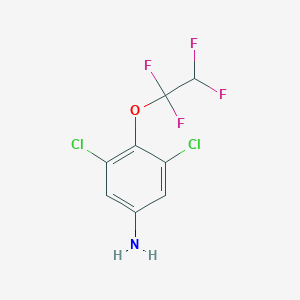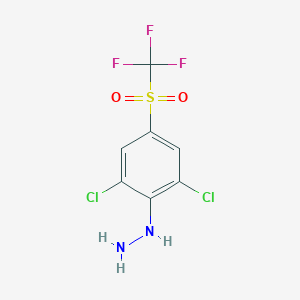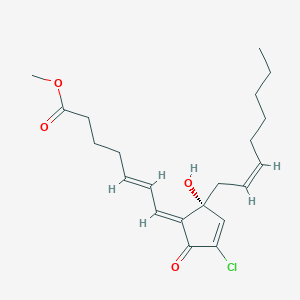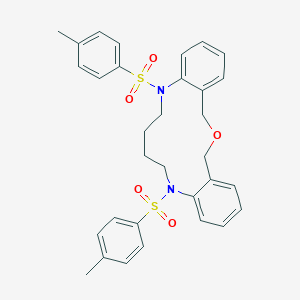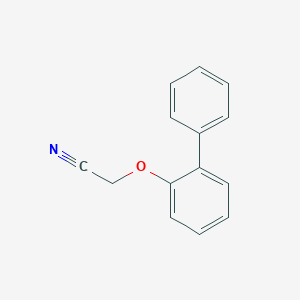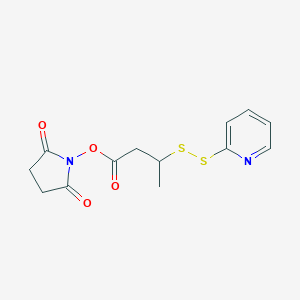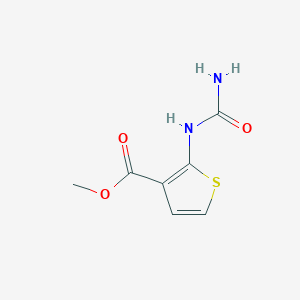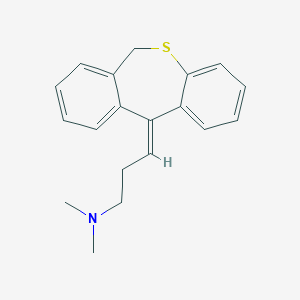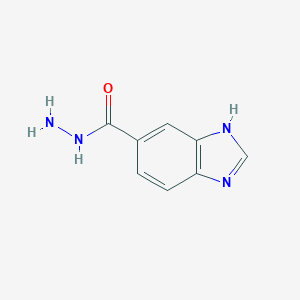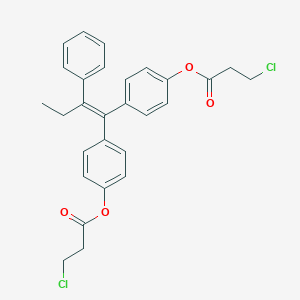
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene, commonly known as CPPOB, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPOB belongs to the class of stilbene derivatives and has a unique molecular structure that makes it a promising candidate for use in medicinal chemistry, materials science, and other related areas.
作用机制
The mechanism of action of CPPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CPPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, CPPOB can induce cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
CPPOB has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, CPPOB has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels form. Additionally, CPPOB has been shown to exhibit anti-inflammatory properties in certain cell types, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using CPPOB in lab experiments is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic materials. Additionally, CPPOB has been shown to exhibit potent anti-cancer properties, which may have potential applications in the development of new cancer treatments.
However, one limitation of using CPPOB in lab experiments is its relatively complex synthesis method, which requires specialized equipment and expertise. Additionally, the mechanism of action of CPPOB is not fully understood, which may limit its potential applications in certain fields of scientific research.
未来方向
There are several future directions for research involving CPPOB. One potential area of research is the development of new cancer treatments based on the anti-cancer properties of CPPOB. Additionally, CPPOB may have potential applications in the development of new materials with unique properties, such as organic electronics.
Another area of future research is the elucidation of the mechanism of action of CPPOB, which may lead to a better understanding of its biochemical and physiological effects. This, in turn, may lead to the development of new treatments for a range of diseases and disorders.
合成方法
The synthesis of CPPOB involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing CPPOB involves the reaction of 4-(3-chloropropionyloxy)phenylboronic acid with 1,1-dibromo-2-phenylbutane in the presence of a palladium catalyst. This reaction leads to the formation of CPPOB as a white crystalline solid.
科学研究应用
CPPOB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPPOB has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, CPPOB has been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
In materials science, CPPOB has been used as a building block for the synthesis of various organic materials with unique properties. For example, CPPOB has been used as a precursor for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as solar cells and light-emitting diodes.
属性
CAS 编号 |
110008-58-7 |
|---|---|
产品名称 |
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
分子式 |
C28H26Cl2O4 |
分子量 |
497.4 g/mol |
IUPAC 名称 |
[4-[1-[4-(3-chloropropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C28H26Cl2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
InChI 键 |
MMPVLYZMHSBLKY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
其他 CAS 编号 |
110008-58-7 |
同义词 |
1,1-BCPPBE 1,1-bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



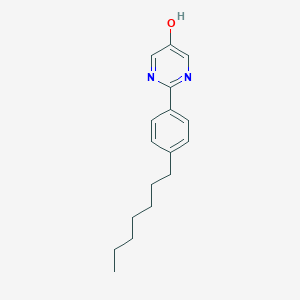
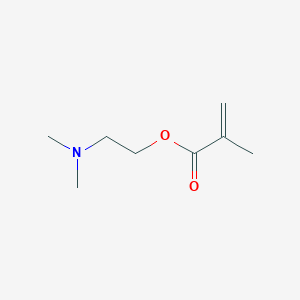
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
